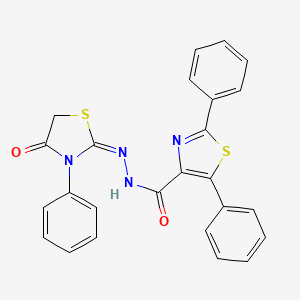

N'-(4-oxo-3-phenyl-1,3-thiazolan-2-yliden)-2,5-diphenyl-1,3-thiazole-4-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-(4-oxo-3-phenyl-1,3-thiazolan-2-yliden)-2,5-diphenyl-1,3-thiazole-4-carbohydrazide is a useful research compound. Its molecular formula is C25H18N4O2S2 and its molecular weight is 470.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N'-(4-oxo-3-phenyl-1,3-thiazolan-2-yliden)-2,5-diphenyl-1,3-thiazole-4-carbohydrazide is a compound that belongs to the class of thiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on available research studies and findings.

Chemical Structure and Properties

The compound features a thiazole ring system with a hydrazide functional group. The thiazole moiety is known for its role in various biological applications, while the hydrazide group contributes to enhanced reactivity and potential biological interactions.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives. For instance, a series of compounds structurally related to this compound were evaluated against various bacterial and fungal strains. The findings indicate that these compounds exhibit potent antimicrobial activity:

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| 4d | 10.7–21.4 μmol/mL | 21.4–40.2 μmol/mL |

| 4p | Not specified | Not specified |

| 3h | Not specified | Not specified |

The best activity was observed for compound 4d, which demonstrated significant efficacy against both bacterial and fungal pathogens .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. Research indicates that compounds containing thiazole rings can inhibit cancer cell proliferation through various mechanisms. For instance, some studies have shown that these compounds can induce apoptosis in cancer cells by activating caspases . The structural modifications in thiazoles can enhance their cytotoxic effects against specific cancer cell lines.

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in microbial growth and cancer cell proliferation. Molecular docking studies have suggested potential binding interactions with key proteins involved in these pathways .

Case Studies

- Antimicrobial Evaluation : A study synthesized various thiazole derivatives and assessed their antimicrobial activity against eight bacterial and eight fungal species. The results highlighted the superior activity of certain compounds, including those structurally similar to this compound .

- Cytotoxicity Assays : In vitro assays demonstrated that specific thiazole derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing therapeutic agents with reduced side effects .

科学的研究の応用

Antimicrobial Activity

N'-(4-oxo-3-phenyl-1,3-thiazolan-2-yliden)-2,5-diphenyl-1,3-thiazole-4-carbohydrazide has been evaluated for its antimicrobial properties. Several studies have demonstrated its effectiveness against various bacterial and fungal species. For instance, derivatives of thiazole compounds have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Evaluation

A study reported the synthesis of several thiazole derivatives and their evaluation against eight bacterial and eight fungal pathogens. The most potent compounds exhibited minimum inhibitory concentration (MIC) values in the range of 10.7–21.4 μmol/mL, indicating strong antimicrobial potential .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Testing

Research has shown that thiazole derivatives, including this compound, exhibit cytotoxic effects against several cancer cell lines. For example, compounds derived from this scaffold have demonstrated IC50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF7) cell lines .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been explored for anti-inflammatory applications. The thiazole ring system is known to possess anti-inflammatory properties that can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Summary of Applications

化学反応の分析

Condensation Reactions

The carbohydrazide moiety readily undergoes condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones. This reaction is typically facilitated under acidic or solvent-drop grinding conditions .

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Hydrazone formation | Aldehyde (e.g., benzaldehyde), ethanol, reflux | Hydrazone derivative with substituted aryl groups |

Example :

Reacting the carbohydrazide group with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux yields hydrazone derivatives. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration .

Cyclization Reactions

The carbohydrazide group can undergo intramolecular cyclization to form triazole or thiadiazole heterocycles under basic or acidic conditions .

Mechanistic Insight :

In basic media, the hydrazide group loses water to form a nitrene intermediate, which cyclizes with adjacent electrophilic sites (e.g., thiazole sulfur or carbonyl carbons) . For example, treatment with POCl₃ promotes cyclodehydration, forming thiadiazole rings .

Acylation and Alkylation

The hydrazide nitrogen acts as a nucleophile, reacting with acyl chlorides or alkyl halides to form acylated or alkylated derivatives .

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine, reflux | N-acetylated carbohydrazide | |

| Alkylation | Benzyl chloride, K₂CO₃, DMF | N-alkylated derivative |

Example :

Acetylation with acetic anhydride in pyridine yields N-acetyl-2,5-diphenyl-1,3-thiazole-4-carbohydrazide , confirmed by ¹H-NMR signals at δ 2.22 ppm (CH₃ group) and IR carbonyl stretches at 1686 cm⁻¹ .

Electrophilic Substitution on Thiazole Rings

The electron-rich thiazole rings may undergo electrophilic substitution, though phenyl substituents deactivate the ring. Reactions are typically limited to strongly activating conditions .

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Bromination | Br₂ in acetic acid, RT | 5-Bromo-thiazole derivative |

Limitation :

The phenyl groups at positions 2 and 5 of the thiazole ring reduce reactivity toward electrophiles. Bromination occurs preferentially at the less hindered position (e.g., C-5 of the 4-oxo-thiazolane ring) .

Base-Catalyzed Rearrangements

Under strong alkaline conditions, the oxo-thiazolane ring may undergo ring-opening or tautomerization .

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Tautomerization | NaOH, aqueous ethanol | Enol form stabilized via hydrogen bonding |

Example :

In NaOH/ethanol, the 4-oxo group participates in keto-enol tautomerism, forming an enolate intermediate that can react with electrophiles like alkyl halides .

Oxidation and Reduction

特性

IUPAC Name |

N-[(E)-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-2,5-diphenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O2S2/c30-20-16-32-25(29(20)19-14-8-3-9-15-19)28-27-23(31)21-22(17-10-4-1-5-11-17)33-24(26-21)18-12-6-2-7-13-18/h1-15H,16H2,(H,27,31)/b28-25+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXGDYVDVIZEQB-AZPGRJICSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=NNC(=O)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)S1)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N(/C(=N\NC(=O)C2=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)/S1)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。